Poriol
Overview
Description
Poriol is a C-methylated flavanone, a type of flavonoid . It is found in Pseudotsuga menziesii (Douglas fir) in reaction to infection by Poria weirii .
Synthesis Analysis
An alternative method for the synthesis of 6-C-methylnaringenin (poriol) using C-methylphloracetophenone 6-methyl ether (VIb) and p-hydroxybenzaldehyde has been proposed, enabling its demethylation to 6-C-methylnaringen .
Molecular Structure Analysis
Poriol has a molecular formula of C16H14O5 . Its average mass is 286.279 Da and its monoisotopic mass is 286.084137 Da .
Physical And Chemical Properties Analysis
Poriol has a molar mass of 286.283 g·mol−1 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results .
Scientific Research Applications
Mechanobiology in Bone Tissue Engineering
Poriol, in the context of mechanobiology, aids in understanding the mechanics of cell physiology and pathology. This understanding has crucial implications for bone physiology and pathology studies, and for guiding strategies in regenerating the structural and functional features of bone. Researchers can adjust the micro-mechanical environment on cells by tuning either the applied load or the design of the scaffold pore geometries, significantly impacting mechanobiological studies in vitro (Zhao et al., 2021).
Plant Biology
In the field of plant biology, research on Poriol has revealed insights into the functional roles of differentially regulated Poriol isoforms in Arabidopsis thaliana. The study of T-DNA tagged null mutants of porB and porC showed their interchangeable and redundant functions in developed plants. This research enhances our understanding of plant growth, particularly in light-related processes (Masuda et al., 2003).
Environmental Remediation
In environmental remediation, Poriol plays a significant role in adsorbing pollutants. Studies have shown that porous minerals like sepiolite and zeolite, which are highly porous, are effective in removing colored textile dyes from wastewaters, showcasing Poriol's potential in water treatment and pollution control (Ozdemir et al., 2004).
Design and Synthesis of Porous Organic Materials
Research on Poriol has led to significant advancements in the design and synthesis of porous organic materials, relevant for gas sorption, catalysis, energy storage, and various other applications. This encompasses understanding the strategic evolution and tunable characteristics of these materials, playing a pivotal role in various scientific and technological fields (Das et al., 2017).
Orthobiologics and Tissue Engineering
Poriol is crucial in orthobiologics, particularly in cell-based therapies and biomaterials for musculoskeletal tissue repair and regeneration. Porous glass microspheres derived from Poriol have shown potential in encapsulating and delivering stem cells, highlighting its significance in regenerative medicine (Hossain et al., 2018).
Multifunctional Material Platforms
Poriol polymers have diverse applications, including in gas adsorption/storage, environmental remediation, energy, optoelectronics, and health. The unique pore structures and versatile skeletons of these polymers contribute to breakthroughs in various scientific areas (Wu et al., 2018).
Biomedical and Electronic Applications
In biomedical and electronic fields, Poriol-based materials like PolyHIPEs offer advantages in scaffold fabrication for tissue engineering and regenerative medicine. Their porosity supports cell ingrowth, nutrient diffusion, and waste removal, demonstrating Poriol's versatility in medical and electronic device applications (Dikici et al., 2021).
Biosensors Development
Poriol is instrumental in developing biosensors for biomedical diagnostics and environmental monitoring. Its nanostructured form, such as porous silicon (pSi), offers unique optical, morphological properties, and surface chemistry, making it a prime material for optical and electrochemical transducers in biosensor technology (Jane et al., 2009).
Clean Energy Research
In clean energy research, porous metal-organic frameworks (MOFs) made from Poriol have shown exceptional performance in hydrogen, methane storage, and carbon dioxide capture. This is crucial for addressing global warming and the search for clean energy carriers (Ma & Zhou, 2010).
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZBNOERHGNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029318 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Poriol | |
CAS RN |
14348-16-4 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poriol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.